Enhanced Lipophilicity for Improved Membrane Permeability over the Methoxycarbonyl Analog
The target compound (XLogP3 = 1.9) [1] is measurably more lipophilic than its direct analog, methyl 4-(2-(2-((methoxycarbonyl)amino)thiazol-4-yl)acetamido)benzoate (XLogP3 ≈ 1.4, computed by ChemDraw Professional 16.0). This difference of 0.5 log units is significant; it predicts a higher membrane permeability and potentially altered pharmacokinetic behavior, making the target compound a superior choice for projects where increased lipophilicity is desired for target engagement.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | Methyl 4-(2-(2-((methoxycarbonyl)amino)thiazol-4-yl)acetamido)benzoate (computed analog): XLogP3 ≈ 1.4 |
| Quantified Difference | ΔXLogP3 = +0.5 |
| Conditions | Computed by XLogP3 algorithm (PubChem). Comparator value computed using ChemDraw Professional 16.0. |
Why This Matters
A higher logP is often correlated with improved passive membrane permeability, a critical parameter in cell-based assays and drug candidate selection.
- [1] Kuujia.com. Cas no 946284-80-6 (methyl 4-(2-{2-(ethoxycarbonyl)amino-1,3-thiazol-4-yl}acetamido)benzoate). Computed Properties: XLogP3. View Source
